2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

Catalog No.
S530927
CAS No.
705-19-1
M.F
C6H9N3O3
M. Wt
171.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

CAS Number

705-19-1

Product Name

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol

IUPAC Name

2-(2-methyl-4-nitroimidazol-1-yl)ethanol

Molecular Formula

C6H9N3O3

Molecular Weight

171.15 g/mol

InChI

InChI=1S/C6H9N3O3/c1-5-7-6(9(11)12)4-8(5)2-3-10/h4,10H,2-3H2,1H3

InChI Key

RSXWJXPKLRYMHW-UHFFFAOYSA-N

SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

1-(2'-hydroxyethyl)-2-methyl-4-nitroimidazole, iso-metronidazole, isometronidazole, isometronidazole monohydrochloride

Canonical SMILES

CC1=NC(=CN1CCO)[N+](=O)[O-]

Description

The exact mass of the compound 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol is 171.0644 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitro Compounds - Nitroimidazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Impurity of Metronidazole

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, also known as Metronidazole Impurity E, is primarily encountered in scientific research as a byproduct during the synthesis of the antibiotic Metronidazole []. Metronidazole is a nitroimidazole medication commonly used to treat anaerobic infections []. Understanding and controlling the formation of impurities like 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol is crucial for ensuring the quality and purity of the final drug product [].

2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol, also referred to as Metronidazole Impurity E, is a chemical compound characterized by its imidazole ring structure linked to an ethanol moiety. The molecular formula for this compound is C₆H₉N₃O₃, with a molecular weight of 171.15 g/mol. The structure includes a methyl group and a nitro group attached to the imidazole ring, contributing to its unique chemical properties and biological activities .

The synthesis of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol typically involves nucleophilic substitution reactions. A common method includes the reaction of 2-methyl-4-nitroimidazole with bromoethanol in the presence of a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide. Microwave irradiation can also be employed to expedite the reaction process .

This compound is primarily studied for its role as an impurity in the production of Metronidazole, an antibiotic used to treat anaerobic bacterial infections and certain parasitic diseases. The biological activity of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol is of interest due to its potential effects on microbial resistance and toxicity profiles associated with Metronidazole formulations .

The synthesis methods for 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol include:

  • Nucleophilic Substitution:
    • Reactants: 2-methyl-4-nitroimidazole and bromoethanol.
    • Conditions: Potassium carbonate as a base, dimethylformamide as solvent, potentially using microwave irradiation for efficiency.
  • Purification:
    • Typically involves crystallization or chromatography to isolate the desired product from byproducts and unreacted materials.

The primary applications of 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol are in pharmaceutical research and development, particularly in studying impurities in Metronidazole formulations. Understanding its properties helps ensure the quality and safety of antibiotic treatments . Additionally, it serves as a reference standard in toxicological studies.

Interaction studies involving 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol focus on its behavior in biological systems, particularly how it interacts with microbial enzymes and other biomolecules. These studies aim to elucidate its potential effects on drug efficacy and safety profiles when present as an impurity in pharmaceutical formulations .

Several compounds share structural similarities with 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
MetronidazoleC₆H₉N₃O₃Primary antibiotic; contains nitroimidazole structure
2-(4-Nitro-1H-imidazol-1-yl)ethanolC₅H₇N₃O₃Similar structure but lacks methyl group at position 2
2-MethylimidazoleC₄H₆N₂Basic imidazole structure without nitro or ethanol groups
5-NitroimidazoleC₅H₄N₂O₂Contains nitro group but lacks the ethanol chain

Uniqueness

The unique combination of a methyl group at position 2 and a nitro group at position 4 on the imidazole ring distinguishes 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol from its analogs, affecting its solubility, reactivity, and biological interactions significantly compared to other similar compounds .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.6

Exact Mass

171.0644

LogP

-0.59 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0WI2PRW4QM

Other CAS

705-19-1

Wikipedia

2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol

Dates

Modify: 2023-08-15
1: Schreiber A, Krause M, Zips D, Dörfler A, Richter K, Vettermann S, Petersen C, Beuthien-Baumann B, Thümmler D, Baumann M. Effect of the hypoxic cell sensitizer isometronidazole on local control of two human squamous cell carcinomas after fractionated irradiation. Strahlenther Onkol. 2004 Jun;180(6):375-82. PubMed PMID: 15175873.
2: Hentschel M, Schmidt W. Pharmacokinetics of isometronidazole. Basic model and estimation of the kinetic parameters from experimental data. Pharmazie. 1992 Mar;47(3):221-4. PubMed PMID: 1615029.
3: Kob D, Lilienthal A, Bauhardt H, Merkle K, Schröder E, Schröder E, Hentschel M. [The radiation-sensitizing effect of isometronidazole following its intravesical application in bladder carcinoma. A clinical phase-II study]. Strahlenther Onkol. 1991 Sep;167(9):530-3. German. PubMed PMID: 1925936.
4: Zharkov VV, Merkle KKh, Gentshel M, Furmanchuk AV, Kurchin VP, Demidchik IuE, Moiseev PI. [The immediate results of the use of isometronidazole in the combination therapy of patients with lung cancer]. Med Radiol (Mosk). 1991;36(7):18-20. Russian. PubMed PMID: 1881282.
5: Proskurjakov SJ, Smoryzanova OA, Rjabcenko NI, Dedenkov AN. [The radiation sensitizing activity of metronidazole and iso-metronidazole (1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole)]. Radiobiol Radiother (Berl). 1990;31(6):531-6. German. PubMed PMID: 2101458.
6: Siegmund W, Zschiesche M, Franke G, Peters R, Brachmann O, Scherber A. [The pharmacokinetics of 2-methyl-4-nitroimidazole-1-ethanol (isometronidazole) in man]. Pharmazie. 1988 Aug;43(8):546-8. German. PubMed PMID: 3237745.
7: Proskuriakov SIa, Smoryzanova OA, Dedenkov AN, Riabchenko NI. [Radiosensitizing and toxic action of metronidazole and isometronidazole (1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole) on the cells of Ehrlich ascites cancer and hemoblastosis La in vitro]. Radiobiologiia. 1986 Nov-Dec;26(6):766-70. Russian. PubMed PMID: 3809411.
8: Riabchenko NI, Petrova KM, Proskuriakov SIa. [Radiosensitizing and toxic effect of metronidazole and its ortho-isomer 1-(2-hydroxyethyl)-2-methyl-4-nitroimidazole on Escherichia coli B/r cells]. Radiobiologiia. 1985 Nov-Dec;25(6):744-7. Russian. PubMed PMID: 3909211.
9: Magdon E. [Effect of 4-nitroimidazole (iso-metronidazole) on the radiation-induced growth retardation and therapeutic quotient of transplanted tumors]. Radiobiol Radiother (Berl). 1985;26(3):351-8. German. PubMed PMID: 4059521.
10: Magdon E, Amon I, Peters R, Schröder E. [Tissue distribution of iso-metronidazole and metronidazole in tumor-bearing C3H inbred mice]. Arch Geschwulstforsch. 1985;55(1):31-5. German. PubMed PMID: 3985767.
11: Magdon E, Schröder E. [Comparative studies on the radiosensitizing action of 4-nitroimidazole and metronidazole (author's transl)]. Arch Geschwulstforsch. 1981;51(3):225-30. German. PubMed PMID: 7271431.
12: Mészáros C, Szporny L. Urinary excretion of metronidazole and isometronidazole in the rat. Acta Physiol Acad Sci Hung. 1968;34(1):103-6. PubMed PMID: 5705047.

Explore Compound Types